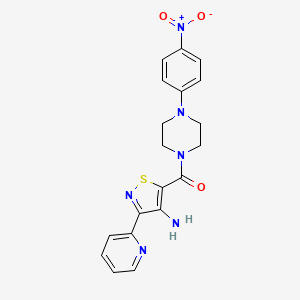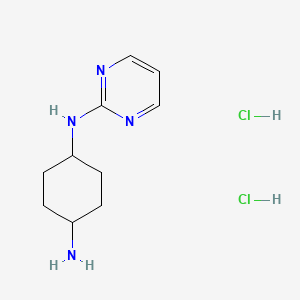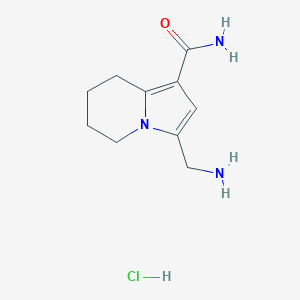![molecular formula C12H11FN2O2 B2634555 N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide CAS No. 2411198-85-9](/img/structure/B2634555.png)
N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide, also known as AF-64A, is a compound that has been extensively studied for its potential neuroprotective properties. AF-64A is a cholinergic compound that has been shown to improve cognitive function in animals and has been suggested as a potential treatment for various neurological disorders.
Mechanism of Action
N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide is a cholinergic compound that acts by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function, and its depletion is associated with various neurological disorders. By increasing acetylcholine release, this compound may improve cognitive function and protect against neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase acetylcholine release in the brain, improve cognitive function, and protect against neuronal damage caused by various insults. This compound has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide has a number of advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied for its neuroprotective properties. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
There are a number of future directions for research on N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide. One area of interest is the potential use of this compound as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of new analogs of this compound that may have improved pharmacokinetic properties or enhanced neuroprotective effects. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and to better understand its biochemical and physiological effects.
Synthesis Methods
N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide can be synthesized through a multi-step process starting with 2-fluoroacetophenone. The first step involves the reaction of 2-fluoroacetophenone with ethyl oxalyl chloride to form ethyl 2-fluoro-1-phenyl-2-oxoethyl oxalate. This compound is then reacted with ammonia to form N-(2-fluoro-1-phenyl-2-oxoethyl)acetamide, which is subsequently reacted with but-2-yn-1-amine to form this compound.
Scientific Research Applications
N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide has been extensively studied for its potential neuroprotective properties. In animal studies, this compound has been shown to improve cognitive function and protect against neuronal damage caused by various insults, including ischemia and neurotoxicity. This compound has also been suggested as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-[2-amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-5-10(16)15-11(12(14)17)8-6-3-4-7-9(8)13/h3-4,6-7,11H,1H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOGBPIPLNCUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC=CC=C1F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)




![4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2634485.png)


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2634488.png)

![N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide](/img/structure/B2634493.png)
